molecular formula C8H8FNO B1391936 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1228666-24-7

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No. B1391936
M. Wt: 153.15 g/mol
InChI Key: MCXSFGHZAJNSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a fluorinated building block with the empirical formula C8H8FNO . It has a molecular weight of 153.15 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is Fc1cnc2OCCCc2c1 . The InChI key is MCXSFGHZAJNSIA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a solid . Further physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts, which include organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, play a crucial role in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries. These scaffolds, due to their broad synthetic applications and bioavailability, are intensively investigated for the development of substituted pyrano/pyrimidinone derivatives through one-pot multicomponent reactions. This highlights the potential of compounds like 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine in medicinal chemistry for the development of lead molecules with therapeutic applications (Parmar, Vala, & Patel, 2023).

Kinase Inhibitors in Drug Discovery

Compounds with a pyridine scaffold, similar to 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine, are versatile in interacting with kinases through multiple binding modes, making them valuable in the design of kinase inhibitors. These inhibitors are crucial in therapeutic applications targeting a broad range of kinase-related diseases. The adaptability of such compounds in forming various key interactions within the kinase pocket underscores their importance in drug discovery and development (Wenglowsky, 2013).

Metallation of Heterocyclic Compounds

The metallation of π-deficient heterocyclic compounds, including those related to 6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine, is a significant area of research. This process is crucial for the regioselective synthesis of various substituted pyridines, which are fundamental in the development of pharmaceuticals and agrochemicals. The ability to control the regioselectivity of metallation opens avenues for the synthesis of novel compounds with specific properties and activities (Marsais & Quéguiner, 1983).

properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXSFGHZAJNSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC(=C2)F)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 2
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 3
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 4
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 5
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine
Reactant of Route 6
6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.